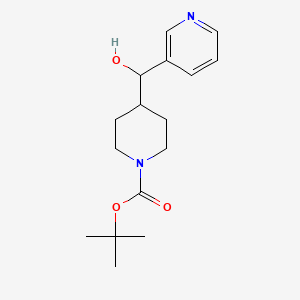
Tert-butyl 4-(hydroxy(pyridin-3-yl)methyl)piperidine-1-carboxylate
Cat. No. B8762130
M. Wt: 292.37 g/mol
InChI Key: UCFKJSRDKYTACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05719166
Procedure details


Trifluoroacetic acid (100 mL) was cooled to 0° C. and added to a flask containing 1-(1,1-dimethylethyl-oxycarbonyl)piperidin-4-yl-pyridin-3-ylmethanol (20.4 g, 69.77 mmol). Vigorous gas evolution was observed. The mixture was stirred at 0° C. until judged complete by TLC. The excess trifluoroacetic acid was removed in vacuo, and the resulting residue was dissolved in water (50 mL). The aqueous solution was cooled to 0° C. and basified to pH~ 12 by addition of sodium hydroxide pellets. The product was isolated by extraction of the aqueous solution with dichloromethane (10×100 mL). The dichloromethane was evaporated to leave the title compound as an off white solid (12.06 g, 62.73 mmol, 90%). 1H NMR(d6 -DMSO): δ8.45 (m, 2H, H--C(2'), H--C(6')), 7.66 (brd, J=7.8 Hz, 1H, H--C(4')), 7.34 (dd, J=4.8, 7.8 Hz, 1H, H--C(3')), 4.29 (d, J=6.7 Hz, 1H, CHOH), 2.67 (m, 2H, eq-H--C(2)), 2.27 (m, 2H, ax-H--C(2)), 1.70 (br, 1H, NH), 1.52 (m, 1H, H--C(4)), 1.10-1.00 (m, 4H, H--C(3)).
Quantity
20.4 g
Type
reactant
Reaction Step One


Name

Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
CC(C)(OC([N:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1)=O)C>FC(F)(F)C(O)=O>[NH:7]1[CH2:12][CH2:11][CH:10]([CH:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[OH:14])[CH2:9][CH2:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)C(O)C=1C=NC=CC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess trifluoroacetic acid was removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in water (50 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous solution was cooled to 0° C. and basified to pH~ 12 by addition of sodium hydroxide pellets
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by extraction of the aqueous solution with dichloromethane (10×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C(O)C=1C=NC=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 62.73 mmol | |
| AMOUNT: MASS | 12.06 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
